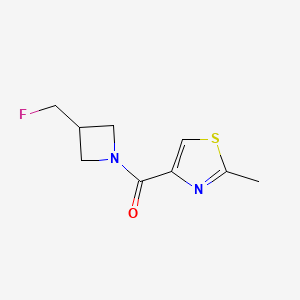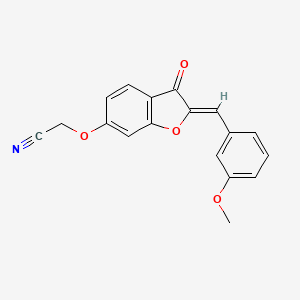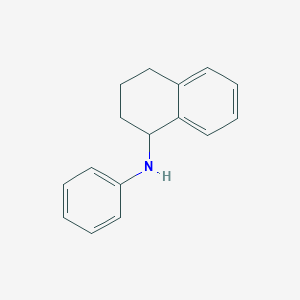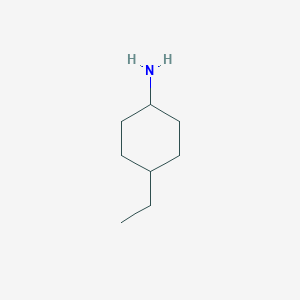![molecular formula C22H15ClN2O2S B2566993 N-[4-(4-氯苯基)-1,3-噻唑-2-基]-3-苯氧基苯甲酰胺 CAS No. 313550-12-8](/img/structure/B2566993.png)
N-[4-(4-氯苯基)-1,3-噻唑-2-基]-3-苯氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide, also known as GW 9662, is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, making it an attractive target for the treatment of metabolic disorders such as diabetes and obesity.
科学研究应用
Antimicrobial Activity
Compounds containing the thiazolyl moiety have been extensively studied for their antimicrobial properties. The presence of the 4-chlorophenyl group in N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can potentially enhance its lipophilicity, which may improve its ability to penetrate microbial cell membranes. This compound could be investigated for its efficacy against a range of bacterial and fungal strains, particularly for its potential to combat biofilm-associated infections .
Antibiofilm Agents
Biofilms are complex communities of microorganisms that are highly resistant to antimicrobial treatments. The structural modifications in N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide could be tailored to target biofilm-forming pathogens, offering a new avenue for the development of antibiofilm agents. Research could focus on its activity against biofilm-associated pathogens like Enterococcus faecium .
Antioxidant Properties
The thiazole ring is known for its antioxidant effects. Studies could explore the antioxidant capacity of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide using assays like DPPH, ABTS, and ferric reducing power. These studies would contribute to understanding the compound’s potential role in mitigating oxidative stress-related conditions .
Drug Design and Synthesis
This compound’s molecular structure makes it a candidate for drug design and synthesis. Its core structure could serve as a scaffold for developing new drugs with improved pharmacokinetic and pharmacodynamic properties. Research could involve computational modeling and in silico studies to predict its interaction with various biological targets .
Antitumor Activity
Thiazole derivatives have shown promise in antitumor and cytotoxic applications. The compound could be synthesized and tested for its potential antitumor activity, particularly against specific cancer cell lines. It would be valuable to assess its cytotoxicity and mechanism of action in cancer therapy .
Neuroprotective Effects
Given the biological significance of thiazole compounds, there is a possibility that N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide may exhibit neuroprotective effects. Research could be directed towards its potential role in the synthesis of neurotransmitters or as a modulator of neural pathways .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic activities of thiazole derivatives are well-documented. This compound could be evaluated for its effectiveness in reducing inflammation and pain, potentially leading to the development of new anti-inflammatory or analgesic medications .
Antiviral and Antifungal Uses
Lastly, the compound’s potential antiviral and antifungal uses should not be overlooked. Its structural features could be optimized to enhance activity against specific viral or fungal species, contributing to the treatment of infectious diseases .
作用机制
Target of Action
The primary targets of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide Thiazole derivatives, which include this compound, have been found to act on a variety of biological targets . These targets often play crucial roles in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
The exact mode of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide It’s known that thiazole derivatives interact with their targets, leading to changes in the biological activities of the targets . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the thiazole derivative.
Biochemical Pathways
The biochemical pathways affected by N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities . The specific pathways affected would depend on the exact nature of the target and the structure of the thiazole derivative.
Result of Action
The molecular and cellular effects of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide Thiazole derivatives have been found to have diverse biological activities, suggesting that they can have a variety of molecular and cellular effects .
属性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S/c23-17-11-9-15(10-12-17)20-14-28-22(24-20)25-21(26)16-5-4-8-19(13-16)27-18-6-2-1-3-7-18/h1-14H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHJJMUVOAECCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-methoxyphenyl)-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566915.png)
![12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2566916.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea](/img/no-structure.png)

![4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2566923.png)
![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2566924.png)

amino}ethan-1-ol dihydrochloride](/img/structure/B2566927.png)

![N-{4-[(4-methylpiperazinyl)sulfonyl]phenyl}[4-(pyrrolidinylsulfonyl)phenyl]car boxamide](/img/structure/B2566931.png)
